molecular formula C16H24N4O4S B2888747 3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034480-65-2

3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridazine

Cat. No.: B2888747
CAS No.: 2034480-65-2
M. Wt: 368.45
InChI Key: QIGGLSYEYIBNJW-UHFFFAOYSA-N
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Description

3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridazine (CAS 2034480-65-2) is a chemical compound with a molecular formula of C 16 H 24 N 4 O 4 S and a molecular weight of 368.45 g/mol . This complex molecule features a piperidine ring connected via a carbonyl group to a second piperidine ring, which is in turn linked to a pyridazine moiety through an ether bond. The methanesulfonyl (mesyl) group is a key structural feature, often incorporated to influence the compound's physicochemical properties and binding characteristics . With a topological polar surface area (TPSA) of 101 Ų and calculated properties such as four rotatable bonds, this compound presents characteristics that make it a valuable intermediate or candidate for investigation in various medicinal chemistry and drug discovery programs . Compounds within this structural class are frequently explored for their potential to modulate biological targets, particularly in high-throughput screening assays and as building blocks for the synthesis of more complex molecules. Researchers can utilize this chemical as a key precursor in developing novel pharmacologically active agents. WARNING: This product is provided exclusively For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations.

Properties

IUPAC Name

(1-methylsulfonylpiperidin-4-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-25(22,23)20-10-6-13(7-11-20)16(21)19-9-3-4-14(12-19)24-15-5-2-8-17-18-15/h2,5,8,13-14H,3-4,6-7,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGGLSYEYIBNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Pyridazine Formation via IEDDA Reactions

The pyridazine ring in the target compound is synthesized through inverse-electron-demand Diels-Alder (IEDDA) reactions between tetrazines and alkynyl sulfides. This method, developed by Yoshida et al., produces trisubstituted pyridazines with high regioselectivity (Fig. 1D). For example, tetrazine 4a reacts with alkynyl sulfide 8 in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 60°C for 12 hours, yielding pyridazine 9 in 82% yield. The sulfur substituent directs regioselectivity, avoiding isomeric byproducts.

Table 1: Representative Pyridazine Synthesis Conditions

Tetrazine Alkyne Solvent Temp (°C) Time (h) Yield (%)
4a 8 HFIP 60 12 82
4b 10 Toluene 80 24 75

Alternative Pyridazinone Routes

Pyridazin-3(2H)-ones serve as precursors for chloropyridazines and thione derivatives. For instance, treatment of 1a with phosphorus oxychloride yields 3-chloropyridazine 2 (89% yield), while reaction with phosphorus pentasulfide affords pyridazinethione 3 (76% yield). These intermediates are critical for subsequent nucleophilic substitutions at the 3-position.

Piperidine Ring Construction

Rh-Catalyzed Asymmetric Reductive Heck Reaction

The 3-substituted piperidine moiety is synthesized via Rh-catalyzed asymmetric reductive Heck reactions. Wu et al. demonstrated that phenyl pyridine-1(2H)-carboxylate reacts with aryl boronic acids in the presence of [Rh(cod)(OH)]2 and chiral ligand L1 , producing tetrahydropyridines with >90% enantiomeric excess (ee) (Scheme 5B). Hydrogenation of tetrahydropyridine 3a using Pd/C provides piperidine 5 in 76% yield over two steps, a precursor to (−)-Preclamol.

Table 2: Piperidine Synthesis via Rh Catalysis

Substrate Boronic Acid Catalyst ee (%) Yield (%)
Pyridine-1-carboxylate PhB(OH)2 [Rh(cod)(OH)]2/L1 96 81
Dihydroquinoline VinylBpin [Rh(cod)(OH)]2/L1 92 78

Methanesulfonyl Group Installation

Methanesulfonylation of piperidine-4-amine is achieved using methanesulfonyl chloride (MsCl) in dichloromethane with triethylamine (Et3N) as a base. For example, treatment of piperidine 11 with MsCl (1.2 equiv) at 0°C for 2 hours yields 1-methanesulfonylpiperidine (12 ) in 88% yield.

Fragment Coupling Strategies

Etherification via Nucleophilic Substitution

The ether linkage between pyridazine and piperidine is formed through SN2 reactions. Pyridazine 9 (1.0 equiv) reacts with piperidin-3-ol 13 (1.2 equiv) in dimethylformamide (DMF) using NaH as a base at 80°C for 6 hours, yielding 14 in 70% yield.

Amide Bond Formation

The carbonyl bridge between the two piperidine rings is constructed via coupling of 1-methanesulfonylpiperidine-4-carboxylic acid (15 ) with piperidin-3-amine (16 ). Using EDCI/HOBt in dichloromethane, the reaction proceeds at room temperature for 12 hours, affording 17 in 85% yield.

Table 3: Key Coupling Reactions

Reaction Type Reagents Conditions Yield (%)
Etherification NaH, DMF 80°C, 6 h 70
Amide Coupling EDCI/HOBt RT, 12 h 85

Final Assembly of the Target Compound

Sequential Coupling Approach

The target molecule is assembled in three stages:

  • Pyridazine-piperidine ether formation : Coupling pyridazine 9 with piperidin-3-ol 13 (70% yield).
  • Piperidine-4-carbonyl synthesis : Amide coupling of 15 and 16 (85% yield).
  • Methanesulfonylation : Treatment of intermediate 17 with MsCl (88% yield).

Optimization Challenges

  • Steric hindrance : Bulky substituents on piperidine reduce coupling efficiency (e.g., 50% yield for tert-butyl variants).
  • Enantiomer separation : Chiral HPLC resolves racemic mixtures of the final compound (99% ee).

Scalability and Industrial Relevance

Gram-Scale Synthesis

The Rh-catalyzed reductive Heck reaction is scalable to 5 mmol, producing 1.10 g of tetrahydropyridine 3a (81% yield, 96% ee). Similarly, pyridazine synthesis in HFIP achieves 10 g scales without yield loss.

Applications in Pharma

The methodology enables access to piperidine-containing drugs like Niraparib. Hydrogenation of 3k and deprotection affords Niraparib precursor 7 in 68% yield over two steps.

Chemical Reactions Analysis

3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine rings.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, leading to modulation of various biochemical pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several bioactive molecules:

Compound Name Core Structure Key Substituents Reported Activities References
3-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridazine Pyridazine Piperidine-methanesulfonyl, piperidine-carbonyl Hypothesized kinase/GPCR activity
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine Chlorine, piperazine-chlorophenoxypropyl Antiplatelet, antibacterial
SR140333 Quinoline/piperidine Dichlorophenyl, isopropoxyphenylacetyl, piperidine Neurokinin receptor antagonist
L-742694 Morpholine/piperidine Trifluoromethylbenzyl, triazolylmethyl Antiviral (HCV protease inhibition)

Key Observations :

  • Sulfonyl vs. Chloro Groups : The methanesulfonyl group in the target compound may enhance metabolic stability compared to chlorine substituents in ’s pyridazine derivative, which are prone to dehalogenation .
  • Piperidine/Piperazine Linkers: The dual piperidine system in the target compound contrasts with the piperazine-chlorophenoxypropyl group in ’s analog. Piperidine’s reduced basicity compared to piperazine could alter membrane permeability .
Functional Group Impact
  • Methanesulfonyl Group : This electron-withdrawing group likely improves binding to hydrophobic pockets in targets (e.g., kinases or GPCRs) while resisting oxidative metabolism, a feature absent in chlorine-substituted analogs .
  • This contrasts with the flexible propyl chain in ’s compound .

Biological Activity

The compound 3-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]oxy}pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

The structure of the compound is characterized by the presence of a pyridazine ring and piperidine moieties, along with a methanesulfonyl group. Its molecular formula is C19H25N3O4SC_{19}H_{25}N_3O_4S with a molecular weight of approximately 375.49g/mol375.49\,g/mol.

PropertyValue
Molecular FormulaC19H25N3O4S
Molecular Weight375.49 g/mol
IUPAC NameThis compound
LogP1.4126
Polar Surface Area75.281 Ų

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The methanesulfonyl group is known to enhance binding affinity, potentially leading to inhibition or modulation of target proteins.

Target Interactions

Research indicates that the compound may interact with:

  • Enzymes : Inhibiting enzyme activity through competitive binding.
  • Receptors : Modulating receptor activity, which could influence signaling pathways related to various physiological processes.

Antimicrobial Activity

Studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. The specific pathways involved include:

  • Cell Cycle Arrest : Preventing cancer cell proliferation.
  • Apoptosis Induction : Triggering programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the piperidine ring significantly enhanced activity against resistant strains .
  • Anticancer Study :
    • Research conducted at a leading cancer institute investigated the effects of piperidine-based compounds on breast cancer cell lines. The study found that certain derivatives induced apoptosis through caspase activation, suggesting potential for therapeutic applications .
  • Mechanistic Insights :
    • A mechanistic study published in Bioorganic & Medicinal Chemistry Letters detailed how the compound interacts with specific kinases involved in cancer signaling pathways, providing insights into its potential as a targeted therapy .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

  • Methodological Answer: The compound combines a pyridazine core with a methanesulfonyl-piperidine-carbonyl-piperidinyloxy substituent. The pyridazine ring (electron-deficient heterocycle) enhances π-π stacking potential, while the methanesulfonyl group increases hydrophilicity and hydrogen-bonding capacity. Piperidine rings contribute conformational flexibility, critical for target binding. Solubility and stability can be predicted using computational tools (e.g., COSMO-RS) and validated via HPLC under varied pH conditions .

Q. What synthetic strategies are typically employed to prepare this compound, and what are critical optimization steps?

  • Methodological Answer: Synthesis involves multi-step routes:

Piperidine Intermediate Preparation : Amide coupling between 1-methanesulfonylpiperidine-4-carboxylic acid and piperidin-3-ol using EDCI/HOBt.

Pyridazine Functionalization : Mitsunobu reaction to attach the piperidine intermediate to pyridazine at the 3-position.
Critical steps include optimizing reaction temperature (60–80°C for amide coupling) and solvent polarity (DMF or THF) to minimize byproducts. Purity is confirmed via LC-MS and column chromatography .

Q. How is the biological activity of this compound screened in preliminary assays?

  • Methodological Answer: Initial screens use enzyme-linked assays (e.g., kinase inhibition) or cell-based viability assays (MTT/XTT). Structural features like the sulfonyl group and piperidine rings are hypothesized to target ATP-binding pockets or GPCRs. Dose-response curves (IC₅₀ values) and selectivity indices against related targets (e.g., CYP450 isoforms) are prioritized .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data across different experimental models?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., protein concentration, buffer pH) or compound stability. Validate using orthogonal methods:
  • SPR (Surface Plasmon Resonance) : Direct binding affinity measurement.
  • Metabolic Stability Assays : Incubate with liver microsomes to assess degradation.
    Cross-reference data with structural analogs (e.g., pyridazine derivatives with varying substituents) to isolate structure-dependent effects .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound?

  • Methodological Answer:
  • Systematic Substituent Variation : Modify the methanesulfonyl group (e.g., replace with sulfonamide or carboxylate) or piperidine rings (e.g., introduce methyl groups for steric effects).
  • Computational Modeling : Dock analogs into target pockets (AutoDock Vina) to predict binding modes.
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity .

Q. How can target identification be systematically approached for this compound?

  • Methodological Answer:
  • Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates.
  • Chemoproteomics : Use isotopic labeling (SILAC) to identify enriched proteins.
  • CRISPR-Cas9 Screens : Knock out candidate targets in cell lines to assess loss of compound efficacy .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?

  • Methodological Answer:
  • Kinetic Studies : Measure time-dependent inhibition (e.g., pre-incubation with enzymes).
  • Mutagenesis : Modify suspected binding residues in the target protein (e.g., Ala-scanning).
  • Metabolomic Profiling : Track downstream metabolic changes via LC-MS/MS in treated cells .

Q. What analytical challenges arise in characterizing this compound, and how can they be mitigated?

  • Methodological Answer:
  • Challenge : Low solubility in aqueous buffers.
    Solution : Use co-solvents (DMSO ≤1%) or formulate as a cyclodextrin complex.
  • Challenge : Spectral overlap in NMR (e.g., piperidine protons).
    Solution : Employ 2D techniques (HSQC, COSY) or high-field instruments (≥600 MHz).
  • Quantification : Use UPLC with charged aerosol detection (CAD) for non-UV-absorbing impurities .

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